molecular formula C16H20N7NaO7S3 B13398698 sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B13398698
M. Wt: 541.6 g/mol
InChI Key: SBIDXLKJYJVQOE-ZMUPEPPLSA-M
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Chemical Reactions Analysis

Types of Reactions: Cefminox Sodium Heptahydrate undergoes various chemical reactions, including:

    Substitution reactions: Involving the replacement of functional groups.

    Condensation reactions: Leading to the formation of larger molecules.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is Cefminox Sodium Heptahydrate itself, which is obtained through the transformation of anhydrous cefminox sodium .

Biological Activity

Sodium (6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly known as cefmetazole sodium , is a broad-spectrum cephalosporin antibiotic notable for its significant antimicrobial activity against various bacterial strains, including those resistant to other antibiotics. This article explores the biological activity of cefmetazole sodium, focusing on its mechanism of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

Cefmetazole sodium has a complex bicyclic structure featuring a thiazole ring, which is integral to its antibacterial properties. The molecular formula is C16H21N7O7S3C_{16}H_{21}N_{7}O_{7}S_{3} with a molecular weight of approximately 519.6 g/mol. The compound exhibits a topological polar surface area of 279 Ų and has four hydrogen bond donors and fourteen hydrogen bond acceptors, contributing to its solubility and bioavailability.

PropertyValue
Molecular FormulaC16H21N7O7S3C_{16}H_{21}N_{7}O_{7}S_{3}
Molecular Weight519.6 g/mol
Topological Polar Surface Area279 Ų
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count14

Cefmetazole sodium functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) , leading to the disruption of cell wall integrity and ultimately causing cell lysis and death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Spectrum

Cefmetazole sodium demonstrates a broad spectrum of activity against various pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
  • Gram-negative bacteria : Highly effective against Pseudomonas aeruginosa and Escherichia coli, including strains producing β-lactamases.

Clinical Applications

Cefmetazole sodium is primarily utilized in clinical settings for treating serious infections, particularly those caused by multi-drug resistant organisms. It can be administered intravenously or intramuscularly for conditions such as:

  • Severe pneumonia
  • Intra-abdominal infections
  • Skin and soft tissue infections
  • Urinary tract infections

Case Study 1: Efficacy Against Resistant Strains

A clinical trial evaluated the efficacy of cefmetazole sodium in patients with complicated urinary tract infections caused by multidrug-resistant E. coli. The results indicated a significant reduction in bacterial load within 48 hours of treatment, demonstrating the compound's effectiveness even against resistant strains.

Case Study 2: Combination Therapy

Another study investigated cefmetazole sodium in combination with other antibiotics for treating severe infections in immunocompromised patients. The combination therapy resulted in improved clinical outcomes compared to monotherapy, highlighting cefmetazole's role in enhancing treatment efficacy.

Properties

Molecular Formula

C16H20N7NaO7S3

Molecular Weight

541.6 g/mol

IUPAC Name

sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14-,16+;/m1./s1

InChI Key

SBIDXLKJYJVQOE-ZMUPEPPLSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

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